molecular formula C11H13N4O6P B091865 Tubercidin 3', 5'-cyclic phosphate sesquihydrate CAS No. 16719-36-1

Tubercidin 3', 5'-cyclic phosphate sesquihydrate

Cat. No.: B091865
CAS No.: 16719-36-1
M. Wt: 328.22 g/mol
InChI Key: LCYHXWIEMRESTK-KCGFPETGSA-N
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Description

Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is a biochemical compound known for its significant role in scientific research. It is a derivative of tubercidin, an antibiotic purine ribonucleoside that substitutes for adenosine in biological systems. This compound is particularly noted for its inhibitory effects on the metabolism of nucleic acids when incorporated into DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate involves the phosphorylation of tubercidin. The process typically requires the use of phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine as starting materials. The reaction is catalyzed by specific enzymes such as TubE and TubD, which facilitate the construction of the deazapurine nucleoside scaffold and the subsequent phosphorylation .

Industrial Production Methods

Industrial production of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is generally achieved through microbial fermentation using Streptomyces tubercidicus. This method leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities. The fermentation process is followed by extraction and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tubercidin 3’, 5’-cyclic phosphate sesquihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as NADPH, and nucleophiles like ammonia. The reactions typically occur under controlled conditions, including specific pH levels and temperatures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various derivatives of tubercidin, such as 7-deazapurine nucleosides and their phosphorylated forms. These products retain the biological activity of the parent compound and are often used in further research .

Scientific Research Applications

Tubercidin 3’, 5’-cyclic phosphate sesquihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tubercidin 3’, 5’-cyclic phosphate sesquihydrate involves its incorporation into DNA and RNA, where it substitutes for adenosine. This incorporation disrupts the normal metabolism of nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets purine nucleoside phosphorylase and other enzymes involved in nucleic acid metabolism, thereby exerting its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tubercidin 3’, 5’-cyclic phosphate sesquihydrate is unique due to its specific structure, which includes a 7-deazapurine core linked to a ribose moiety by an N-glycosidic bond. This structure confers distinct biological activities, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

16719-36-1

Molecular Formula

C11H13N4O6P

Molecular Weight

328.22 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C11H13N4O6P/c12-9-5-1-2-15(10(5)14-4-13-9)11-7(16)8-6(20-11)3-19-22(17,18)21-8/h1-2,4,6-8,11,16H,3H2,(H,17,18)(H2,12,13,14)/t6-,7-,8-,11-/m1/s1

InChI Key

LCYHXWIEMRESTK-KCGFPETGSA-N

SMILES

C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Synonyms

tubercidin 3',5'-cyclic phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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